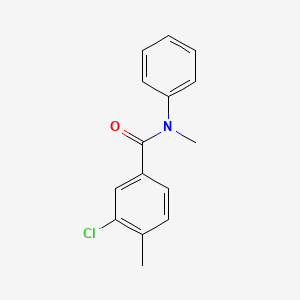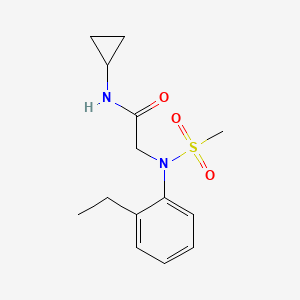
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP-7930, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CGP-7930 belongs to the class of glycine receptor antagonists, which are known to modulate the activity of the glycine receptor in the central nervous system.
作用机制
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The glycine receptor is involved in the regulation of inhibitory neurotransmission and plays a crucial role in the modulation of neuronal excitability. By blocking the glycine receptor, this compound reduces the inhibitory tone in the central nervous system, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is thought to contribute to its anxiolytic and antipsychotic effects. Additionally, this compound has been shown to reduce the amplitude and frequency of spontaneous inhibitory postsynaptic currents in the hippocampus, which is thought to contribute to its anticonvulsant effects.
实验室实验的优点和局限性
One of the main advantages of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for the glycine receptor, which makes it a useful tool for studying the role of the glycine receptor in various neurological disorders. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experimental paradigms.
未来方向
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the development of more potent glycine receptor antagonists that can be used to study the role of the glycine receptor in various neurological disorders. Additionally, there is a need for further investigation into the potential therapeutic applications of this compound, particularly in the treatment of schizophrenia and neuropathic pain. Finally, there is a need for further studies to elucidate the mechanisms underlying the biochemical and physiological effects of this compound.
合成方法
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of cyclopropylamine with 2-ethylbenzoyl chloride to form N-cyclopropyl-2-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclopropyl-N-(2-ethylphenyl)-N-(methylsulfonyl)glycinamide. The final step involves the reaction of this intermediate with 1,3-dicyclohexylcarbodiimide to form this compound.
科学研究应用
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of schizophrenia and neuropathic pain.
属性
IUPAC Name |
N-cyclopropyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-11-6-4-5-7-13(11)16(20(2,18)19)10-14(17)15-12-8-9-12/h4-7,12H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARVRCNAYKCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

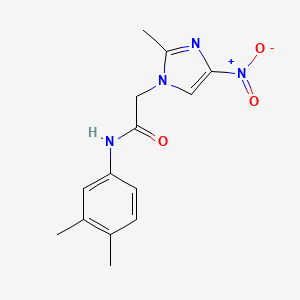
![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)
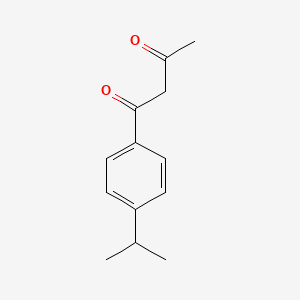

![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
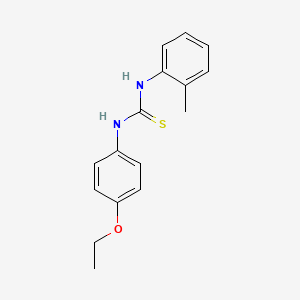
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
